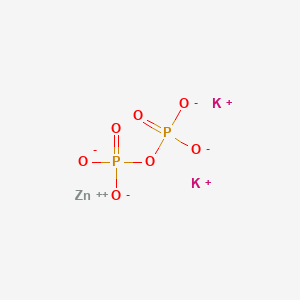

Dipotassium zinc diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

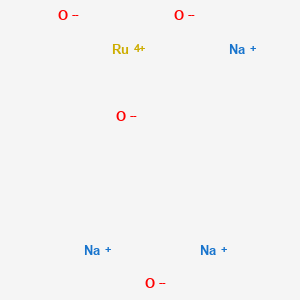

Dipotassium zinc diphosphate, with the chemical formula K₂ZnP₂O₇, is a compound that belongs to the family of mixed alkali-zinc diphosphates. These compounds are known for their layered structural type and are of significant interest due to their ability to form a variety of compounds through isomorphic substitution and glass formation . This compound is particularly noted for its high chemical stability and low glass formation temperatures, making it a valuable material in various practical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipotassium zinc diphosphate can be synthesized using conventional solid-state reactions. The process typically involves mixing high-purity starting materials such as potassium carbonate (K₂CO₃), zinc oxide (ZnO), and ammonium dihydrogen phosphate (NH₄H₂PO₄). The mixture is then progressively heated to around 573 K for 12 hours to allow the evolution of water, ammonia, and carbon dioxide vapors . Another method involves the neutralization reaction between phosphoric acid and potassium hydroxide, followed by decolorization, filtration, concentration, and crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of fluidized bed drying and recycling of dehydrated mother solutions are common practices to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium zinc diphosphate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions involve the transfer of electrons, leading to changes in the oxidation states of the elements involved.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and other metal salts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with strong acids may lead to the formation of various zinc and potassium salts, while reactions with reducing agents may produce elemental zinc and phosphates .

Wissenschaftliche Forschungsanwendungen

Dipotassium zinc diphosphate has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of dipotassium zinc diphosphate involves its dissociation into potassium, zinc, and phosphate ions in aqueous solutions. These ions participate in various biochemical and physiological processes. For instance, phosphate ions play a crucial role in energy metabolism and enzymatic reactions, while zinc ions are essential for the function of numerous enzymes and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dipotassium phosphate (K₂HPO₄): Similar in structure but lacks zinc.

Monopotassium phosphate (KH₂PO₄): Contains only one potassium ion and is used in similar applications as dipotassium phosphate.

Sodium zinc diphosphate (Na₂ZnP₂O₇): Similar in structure but contains sodium instead of potassium.

Uniqueness

Dipotassium zinc diphosphate is unique due to its combination of potassium and zinc, which imparts distinct chemical and physical properties. Its high chemical stability, low glass formation temperature, and ability to form a variety of compounds make it a valuable material in both scientific research and industrial applications .

Eigenschaften

CAS-Nummer |

24606-42-6 |

|---|---|

Molekularformel |

K2O7P2Zn |

Molekulargewicht |

317.5 g/mol |

IUPAC-Name |

dipotassium;zinc;phosphonato phosphate |

InChI |

InChI=1S/2K.H4O7P2.Zn/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);/q2*+1;;+2/p-4 |

InChI-Schlüssel |

DFEDTCKLFWDWSR-UHFFFAOYSA-J |

Kanonische SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[Zn+2] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)

![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)

![[3-(Cyclopropylmethoxy)-6-methylpyridin-2-yl]methanol](/img/structure/B12641346.png)

![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)